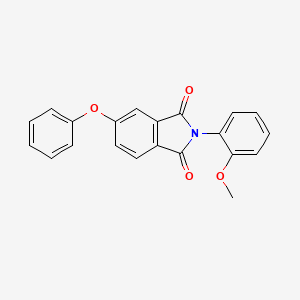![molecular formula C23H29N3O B11541173 2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide CAS No. 339590-73-7](/img/structure/B11541173.png)
2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a heptyl chain, and a phenyldiazenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mécanisme D'action
The mechanism by which 2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions could modulate biochemical pathways and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopropane derivatives and phenyldiazenyl-containing molecules. Examples include:
- 2-heptyl-4-hydroxyquinoline
- 4-heptyl-2-phenyl-1,3-dioxolane
Uniqueness
What sets 2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide apart is its combination of a cyclopropane ring, a heptyl chain, and a phenyldiazenyl group. This unique structure may confer specific chemical and biological properties that are not found in other similar compounds .
Propriétés
| 339590-73-7 | |
Formule moléculaire |
C23H29N3O |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
2-heptyl-N-(4-phenyldiazenylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C23H29N3O/c1-2-3-4-5-7-10-18-17-22(18)23(27)24-19-13-15-21(16-14-19)26-25-20-11-8-6-9-12-20/h6,8-9,11-16,18,22H,2-5,7,10,17H2,1H3,(H,24,27) |
Clé InChI |
HXMBKUTXMKATOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1CC1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(5-methylfuran-2-yl)methylidene]butanehydrazide](/img/structure/B11541092.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11541099.png)

![2-chloro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11541114.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11541116.png)
![2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11541127.png)
![2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11541128.png)

![4-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11541140.png)
![1-[4-(4-ethylphenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11541149.png)
![(1S,2S,3aR)-7-chloro-2-phenyl-1-(3-thienylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11541157.png)
![(3Z)-3-[(4-Methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11541168.png)
![2-(4-chlorophenyl)-N-[(2,4-dichlorophenoxy)acetyl]-N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)acetamide](/img/structure/B11541171.png)
![2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541174.png)
